1,4-dimethyl 2-(2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate
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Overview
Description
Dimethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate is a complex organic compound that belongs to the family of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a coumarin moiety linked to a terephthalate group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl 2-(2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with dimethyl terephthalate in the presence of a coupling agent. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or ethanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Dimethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
Mechanism of Action
The mechanism of action of 1,4-dimethyl 2-(2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. The coumarin moiety can intercalate with DNA, inhibiting the activity of topoisomerases and other enzymes involved in DNA replication and repair. Additionally, the compound can scavenge free radicals, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler structure with similar biological activities.
Warfarin: An anticoagulant with a coumarin backbone.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
Dimethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate is unique due to its combination of a coumarin moiety with a terephthalate group, which enhances its chemical stability and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
dimethyl 2-[(2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO7/c1-26-18(23)12-7-8-13(19(24)27-2)15(10-12)21-17(22)14-9-11-5-3-4-6-16(11)28-20(14)25/h3-10H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOUEFUZPLOMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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